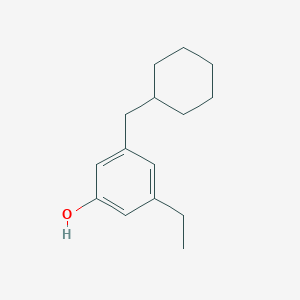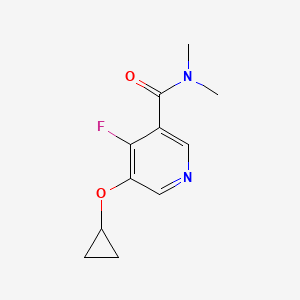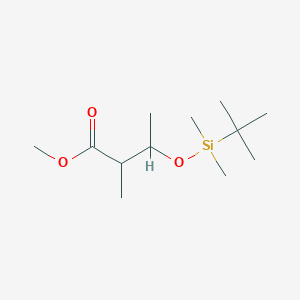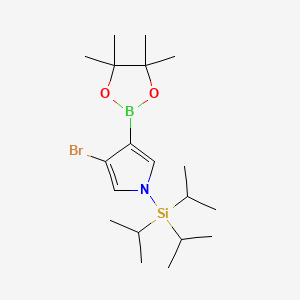
3-(Cyclohexylmethyl)-5-ethylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Cyclohexylmethyl)-5-ethylphenol is an organic compound characterized by a phenol group substituted with a cyclohexylmethyl group at the 3-position and an ethyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclohexylmethyl)-5-ethylphenol typically involves the alkylation of phenol with cyclohexylmethyl chloride in the presence of a base, followed by the introduction of the ethyl group through Friedel-Crafts alkylation. The reaction conditions often include the use of solvents like dichloromethane or toluene and catalysts such as aluminum chloride or boron trifluoride.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Cyclohexylmethyl)-5-ethylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form cyclohexylmethyl-ethylcyclohexanol.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of cyclohexylmethyl-ethylquinone.
Reduction: Formation of cyclohexylmethyl-ethylcyclohexanol.
Substitution: Formation of halogenated derivatives of this compound.
Scientific Research Applications
3-(Cyclohexylmethyl)-5-ethylphenol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Cyclohexylmethyl)-5-ethylphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenol group can form hydrogen bonds with active sites, while the cyclohexylmethyl and ethyl groups contribute to the compound’s hydrophobic interactions. These interactions can modulate the activity of the target molecules and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3-(Cyclohexylmethyl)-5-methylphenol
- 3-(Cyclohexylmethyl)-5-propylphenol
- 3-(Cyclohexylmethyl)-5-isopropylphenol
Uniqueness
3-(Cyclohexylmethyl)-5-ethylphenol is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of both cyclohexylmethyl and ethyl groups enhances its hydrophobicity and potential interactions with hydrophobic sites in biological systems.
Properties
Molecular Formula |
C15H22O |
|---|---|
Molecular Weight |
218.33 g/mol |
IUPAC Name |
3-(cyclohexylmethyl)-5-ethylphenol |
InChI |
InChI=1S/C15H22O/c1-2-12-8-14(11-15(16)10-12)9-13-6-4-3-5-7-13/h8,10-11,13,16H,2-7,9H2,1H3 |
InChI Key |
LVWCETGCZCXIHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC(=C1)O)CC2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















